Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate
Description
Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate is a halogenated benzimidazole derivative featuring a methyl ester at position 6, a mercapto (-SH) group at position 2, a methyl group at position 1, and a chlorine substituent at position 3. The compound’s reactivity is influenced by the electron-withdrawing chlorine and the nucleophilic mercapto group, which may participate in disulfide bond formation or metal coordination .
Properties
Molecular Formula |
C10H9ClN2O2S |
|---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
methyl 6-chloro-3-methyl-2-sulfanylidene-1H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-8-3-5(9(14)15-2)6(11)4-7(8)12-10(13)16/h3-4H,1-2H3,(H,12,16) |
InChI Key |
MEPHPJVVSSUTLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)C(=O)OC)Cl)NC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation of the Mercapto Group
The thiol group at position 2 is highly susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions:
-
Disulfide formation : Mild oxidants like iodine or hydrogen peroxide convert the thiol to a disulfide bond.
-
Sulfonic acid formation : Strong oxidizing agents (e.g., KMnO₄ or HNO₃) oxidize the thiol to a sulfonic acid (-SO₃H).
This reactivity is critical for modifying the compound’s solubility and biological activity.
Nucleophilic Substitution at the Chloro Group
The electron-withdrawing ester group at position 6 activates the chloro substituent at position 5 for nucleophilic substitution. Reactions include:
-
Amination : Refluxing with ammonia or amines yields 5-amino derivatives.
-
Hydrolysis : Aqueous NaOH replaces chlorine with hydroxyl (-OH), forming a phenol derivative.
Example :
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl converts the ester to a carboxylic acid.
-
Basic hydrolysis : NaOH yields the sodium carboxylate.
Transesterification with alcohols (e.g., ethanol) replaces the methyl group with other alkyl chains:
Thiol-Specific Reactions
The mercapto group participates in:
-
Alkylation : Reaction with alkyl halides forms thioethers.
-
Acylation : Thioesters form via reaction with acyl chlorides .
Complexation with Metal Ions
The thiol group acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes. This property is exploitable in catalysis or metal-chelation therapies .
Comparative Reaction Table
| Reaction Type | Reagents/Conditions | Product | Key Application |
|---|---|---|---|
| Oxidation (to disulfide) | I₂, H₂O₂ (mild) | Disulfide-linked dimer | Stability enhancement |
| Oxidation (to sulfonic acid) | KMnO₄, HNO₃ (strong) | Sulfonic acid derivative | Solubility modification |
| Amination | NH₃, heat | 5-Amino-substituted derivative | Bioactive intermediate |
| Ester hydrolysis | HCl/NaOH, reflux | Carboxylic acid/sodium carboxylate | Prodrug activation |
| Thiol alkylation | R-X, base | Thioether | Functionalization for drug delivery |
Mechanistic Insights
Scientific Research Applications
Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations and Physical Properties
The table below compares key structural features and physical properties of the target compound with similar benzimidazole derivatives:
Key Observations:
- Chlorine vs. Hydroxyl Groups : The chlorine substituent in the target compound enhances lipophilicity compared to hydroxyl-bearing analogs like Methyl 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate, which may improve membrane permeability but reduce aqueous solubility .
- Mercapto vs. Carboxylic Acid : The mercapto group in the target compound offers nucleophilic reactivity, contrasting with the carboxylic acid in CAS 827042-63-7, which may participate in salt formation or hydrogen bonding .
- Physical State : Alkyl-substituted derivatives (e.g., Methyl 2-propyl-4-methyl-1H-benzo[d]imidazole-6-carboxylate) exist as oils, while halogenated or hydroxylated analogs are solids, reflecting differences in intermolecular interactions .
Spectroscopic and Structural Data
IR and NMR Trends :
- The mercapto group in the target compound is expected to show a broad IR peak near 2500 cm⁻¹ (S-H stretch), absent in ester or carboxylic acid analogs .
- Methyl esters (e.g., in CAS 113115-62-1) exhibit strong C=O stretches near 1700 cm⁻¹, consistent with the target compound .
- Chlorine substituents cause deshielding in ¹H NMR, as seen in Methyl 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (δ 8.15–8.40 ppm for aromatic protons) .
X-ray Crystallography : Bicyclic analogs (e.g., cis-3d) confirm the influence of substituents on ring conformation and packing. The target compound’s planar benzimidazole core may adopt similar stacking interactions .
Biological Activity
Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H9ClN2O2S
- Molecular Weight : 256.71 g/mol
- CAS Number : 126436-19-9
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. Compounds with similar structures have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Methyl 5-chloro... | Pseudomonas aeruginosa | 4 µg/mL |
The above table summarizes some findings where derivatives exhibited varying levels of antimicrobial activity, indicating that structural modifications can enhance efficacy.
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study reported that compounds with a benzimidazole core demonstrated promising results against several cancer cell lines.
Case Study: Anticancer Activity Evaluation
In a study published in Frontiers in Pharmacology, derivatives were tested against human cancer cell lines, including:
- Cell Lines Tested :
- Human colon adenocarcinoma (HT-29)
- Human lung adenocarcinoma (A549)
- Human breast cancer (MCF7)
The results indicated that certain derivatives exhibited IC50 values ranging from 5 to 20 µM, showcasing potential as anticancer agents.
The biological activity of this compound is thought to involve the inhibition of key enzymes involved in cellular processes. For instance, compounds in this class may inhibit DNA synthesis or interfere with cellular signaling pathways critical for tumor growth and proliferation.
Research Findings
Several research articles have documented the synthesis and biological evaluation of similar compounds:
- Synthesis and Biological Activity :
- Structure-Activity Relationship :
- Pharmacological Reviews :
Q & A
Q. What synthetic routes are commonly employed to prepare methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate?
The compound is typically synthesized via multi-step protocols involving cyclization and functional group modifications. For example, benzo[d]imidazole cores are often constructed by refluxing substituted o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions (e.g., H₂SO₄ in methanol for 72 hours). Subsequent chlorination and thiolation steps introduce the 5-chloro and 2-mercapto groups. A critical step involves protecting the thiol group during esterification to prevent oxidation .
Q. How is the purity of this compound validated in academic research?
Purity is assessed using HPLC (≥95% purity threshold), supplemented by spectroscopic methods:
- 1H NMR : Key signals include the methyl ester (δ ~3.9 ppm), aromatic protons (δ 7.5–8.2 ppm), and methyl group on the imidazole (δ ~2.6 ppm).
- Mass spectrometry (MS) : Expected [M+H]⁺ peaks align with the molecular formula C₁₁H₁₀ClN₂O₂S (exact mass: 284.02).
- Melting point consistency (e.g., 165–166°C for analogous imidazole derivatives) is also monitored .
Q. What solvent systems are recommended for recrystallization?
High-purity crystals are obtained using polar aprotic solvents like DMF or DMSO, often with slow evaporation. For thiol-containing derivatives, inert atmospheres (N₂/Ar) are essential to prevent disulfide formation .
Advanced Research Questions
Q. How can synthetic yields be optimized for the 2-mercapto functionalization step?
Yields depend on precise control of reaction conditions:
- Temperature : Thiolation reactions are best performed at 0–5°C to minimize side reactions.
- Reagents : Use Lawesson’s reagent or NaSH with catalytic Cu(I) for selective thiol introduction.
- Protection strategies : Temporary protection of the thiol group with trityl or acetyl moieties prevents oxidation during subsequent steps .
Q. What analytical challenges arise when interpreting NMR data for this compound?
Key challenges include:
- Signal overlap : Aromatic protons in the benzo[d]imidazole ring may overlap with adjacent substituents. High-field NMR (≥400 MHz) and 2D experiments (COSY, HSQC) resolve ambiguities.
- Dynamic effects : Rotameric equilibria in the methyl ester or thiol groups can broaden signals. Variable-temperature NMR (e.g., 25–60°C) mitigates this .
Q. How do computational methods aid in understanding its reactivity?
Density Functional Theory (DFT) simulations predict electrophilic/nucleophilic sites:
Q. How should researchers address discrepancies in reported biological activity data?
Contradictions in IC₅₀ values or binding affinities often stem from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times).
- Solubility differences : Use consistent co-solvents (e.g., 10% DMSO in PBS) and validate concentrations via LC-MS.
- Metabolic instability : Incorporate stability studies in liver microsomes to account for rapid degradation .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Expected Data | Reference |
|---|---|---|
| 1H NMR | δ 3.93 (s, 3H, COOCH₃), δ 2.63 (s, 3H, N-CH₃) | |
| ESI-MS | [M+H]⁺ = 284.02 (C₁₁H₁₀ClN₂O₂S) | |
| HPLC Retention | 8.2 min (C18 column, 70:30 MeOH/H₂O) |
Q. Table 2. Optimized Reaction Conditions for Thiolation
| Parameter | Optimal Value | Rationale |
|---|---|---|
| Temperature | 0–5°C | Minimizes oxidation |
| Reagent | Lawesson’s reagent (1.2 eq) | High selectivity |
| Solvent | Dry THF under N₂ | Anhydrous conditions |
| Yield | 65–72% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
